8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(2-ethoxyphenyl)-6,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(2-ethoxyphenyl)-6,7-dimethyl- is a complex organic compound with a unique structure that integrates multiple heterocyclic systems. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.
Preparation Methods
The synthesis of 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(2-ethoxyphenyl)-6,7-dimethyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route begins with the preparation of the thieno[2,3-d]pyrimidin-4-one system, which is then further functionalized to introduce the thiadiazole ring and the ethoxyphenyl and dimethyl substituents. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Scientific Research Applications
8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(2-ethoxyphenyl)-6,7-dimethyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a selective COX-2 inhibitor, which could make it useful in the development of anti-inflammatory drugs.
Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a potential COX-2 inhibitor, it may bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The exact pathways and molecular interactions depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Compared to other similar compounds, 8H-(1,3,4)Thiadiazolo(3,2-a)thieno(2,3-d)pyrimidin-8-one, 2-(2-ethoxyphenyl)-6,7-dimethyl- stands out due to its unique combination of heterocyclic systems and substituents. Similar compounds include:
Thieno[2,3-d]pyrimidin-4-one derivatives: These compounds share the core thieno[2,3-d]pyrimidin-4-one structure but differ in their substituents and additional rings.
Properties
CAS No. |
88753-98-4 |
---|---|
Molecular Formula |
C17H15N3O2S2 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
11-(2-ethoxyphenyl)-4,5-dimethyl-6,10-dithia-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
InChI |
InChI=1S/C17H15N3O2S2/c1-4-22-12-8-6-5-7-11(12)14-19-20-16(21)13-9(2)10(3)23-15(13)18-17(20)24-14/h5-8H,4H2,1-3H3 |
InChI Key |
VYJYIJUZBPKBJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NN3C(=O)C4=C(N=C3S2)SC(=C4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.